3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
説明
Core Structure
The molecule features:
- Partially hydrogenated chromenone backbone : A cyclohexene ring fused to a lactone (chromenone) system (Figure 1).
- Benzyloxy substituent : An ether-linked benzyl group at position 3.
| Structural Feature | Description |
|---|---|
| Chromenone lactone | Planar, conjugated system with a ketone oxygen at position 6 |
| Tetrahydro modification | Saturated C7–C10 bonds, introducing chair-like conformational flexibility |
| Benzyloxy group | Electron-donating substituent influencing electronic distribution and reactivity |
Key Functional Groups
- Lactone (C=O) : Responsible for hydrogen-bond acceptor properties.
- Ether (C–O–C) : Enhances lipophilicity and steric bulk.
- Aromatic rings : Contribute to π-π stacking interactions .
Comparative Structural Analysis with Related Benzochromenones
Table 1: Structural and Functional Comparisons
Impact of Structural Variations
- Tetrahydro modification : Reduces planarity versus unsaturated analogs, affecting binding to flat biological targets .
- Benzyloxy vs. smaller alkoxy groups : Increases steric hindrance and π-system surface area compared to methoxy or ethoxy derivatives .
Stereochemical Considerations and Conformational Dynamics
Stereochemical Features
Dynamic Behavior
Computational Insights
特性
IUPAC Name |
3-phenylmethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c21-20-18-9-5-4-8-16(18)17-11-10-15(12-19(17)23-20)22-13-14-6-2-1-3-7-14/h1-3,6-7,10-12H,4-5,8-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBDGDFCQUTEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(2-hydroxyphenyl)-prop-2-en-1-ones and several β-ketoesters.
Reaction Conditions: The reaction involves a tandem photo-thermal-photo reaction sequence starting from 3,4-dichlorocoumarins and a 1,3-butadiene. This method is efficient, simple, and versatile, providing a rapid synthetic route for the production of benzo[c]chromen-6-one derivatives.
Catalysts and Reagents: The synthesis does not require a metal catalyst or peroxide promoter, making it an environmentally friendly process.
Industrial Production Methods
Industrial production methods for 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Benzyl Group Deprotection via Hydrogenolysis
The benzyloxy group serves as a protective moiety for the phenolic hydroxyl group. Catalytic hydrogenation cleaves the benzyl ether, yielding the free phenol derivative:
Reaction:
3-(Benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one + H₂ (Pd/C)
→ 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one + Toluene
Conditions:
Applications:
-
Deprotection is critical for subsequent functionalization (e.g., esterification, alkylation).
-
The phenolic product demonstrates selective fluorescence quenching with Fe³⁺, enabling metal-sensing applications .
Nitration of the Aromatic Ring
Electrophilic aromatic substitution introduces nitro groups at electron-rich positions:
Reaction:
3-(Benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one + HNO₃/H₂SO₄
→ 3-(Benzyloxy)-8-nitro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Key Details:
-
Nitration occurs preferentially at the C8 position due to steric and electronic factors .
-
Subsequent reduction of the nitro group (e.g., H₂/Pd-C) yields aniline derivatives for further derivatization .
Oxidation Reactions
The tetrahydrochromenone core undergoes oxidation to form fully aromatic systems:
Reaction:
3-(Benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one + DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
→ 3-(Benzyloxy)-6H-benzo[c]chromen-6-one
Conditions:
Mechanism:
Nucleophilic Substitution at the Benzyloxy Group
The benzyl ether can undergo alkylation or acylation under basic conditions:
Conditions:
Diels-Alder Cycloaddition
The chromene moiety acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles:
Reaction:
3-(Benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one + Methyl propiolate
→ Fused tricyclic adduct
Key Insights:
-
Regioselectivity governed by electron-withdrawing effects of the chromenone carbonyl .
-
DFT calculations confirm a concerted, asynchronous transition state .
Metal Complexation
The deprotected phenolic derivative (3-hydroxy analog) binds transition metals:
Example:
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one + Fe³⁺
→ Non-fluorescent Fe³⁺ complex
Applications:
-
Fluorescence “turn-off” sensor for Fe³⁺ detection (limit of detection: 0.1 μM) .
-
Cell-penetrative properties enable intracellular metal imaging in neuroblastoma models .
Suzuki-Miyaura Cross-Coupling
Aryl triflate or bromide intermediates enable palladium-catalyzed coupling:
Reaction:
3-(Benzyloxy)-8-(triflyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one + Aryl boronic acid
→ 3-(Benzyloxy)-8-aryl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Conditions:
科学的研究の応用
Medicinal Chemistry
3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is primarily investigated for its medicinal properties.
Potential Applications:
- Anticancer Activity: Studies have indicated that compounds derived from benzo[c]chromene structures may exhibit anticancer properties. The unique structural features of this compound could enhance its efficacy against various cancer cell lines.
- Anti-inflammatory Effects: Research suggests that this compound may possess anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in cellular signaling pathways.
Enzyme Targets:
- Phosphodiesterases (PDEs): Compounds similar to 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one have shown potential as PDE inhibitors. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are vital for various physiological processes.
Neuroprotective Properties
There is emerging evidence suggesting that compounds with a benzo[c]chromene structure may offer neuroprotective benefits.
Research Findings:
- Some studies have indicated that such compounds can protect neuronal cells from oxidative stress and apoptosis, which could have implications for treating neurodegenerative diseases.
Antioxidant Activity
The antioxidant properties of 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one are also being explored.
Significance:
- Antioxidants play a critical role in mitigating oxidative stress-related damage in cells. This property could be beneficial in the development of supplements or pharmaceuticals aimed at reducing oxidative damage.
Table: Summary of Research Findings on 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
作用機序
The mechanism of action of 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Structural Comparisons
The benzo[c]chromen-6-one scaffold allows diverse substitutions at the 3-position, leading to variations in solubility, fluorescence, and bioactivity. Key structural analogs include:
Key Observations :
- Saturation : Saturated analogs (e.g., THU-OH) exhibit enhanced lipophilicity and cellular uptake compared to unsaturated derivatives like URO-B .
- Substituent Effects : Electron-donating groups (e.g., hydroxy) favor metal coordination, while electron-withdrawing groups (e.g., nitro) may reduce fluorescence intensity .
Functional Comparisons: Fluorescence and Metal Sensing
Fluorescence behavior varies significantly with substituents:
Mechanistic Insights :
- THU-OH and URO-B rely on hydroxyl groups to coordinate Fe³⁺, leading to fluorescence quenching. Saturation in THU-OH improves membrane permeability .
- Substituents like benzodioxolyl-oxoethoxy () may introduce steric hindrance or extended conjugation, altering sensor specificity .
PDE2 Inhibition:
Structure-Activity Relationship :
生物活性
3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS Number: 320350-67-2) is a compound belonging to the class of benzo[c]chromen derivatives. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula: C20H18O3
- Molecular Weight: 306.4 g/mol
1. Phosphodiesterase Inhibition
A study published in the International Journal of Molecular Sciences evaluated various derivatives of benzo[c]chromen-6-one for their phosphodiesterase II (PDE2) inhibitory activities. The compound demonstrated significant inhibition with an IC50 value of , indicating its potential as a therapeutic agent for conditions like asthma and other inflammatory diseases .
| Compound | IC50 (µM) |
|---|---|
| 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | 3.67 ± 0.47 |
| BAY 60-7550 | Comparable |
2. Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays. It exhibited significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. The compound's antioxidant activity was measured in terms of ORAC (Oxygen Radical Absorbance Capacity), showing values that suggest strong radical scavenging properties .
| Assay Type | Result |
|---|---|
| ORAC Value | Significant antioxidant activity |
3. Neuroprotective Effects
Research has indicated that derivatives of benzo[c]chromen can provide neuroprotective benefits. For instance, compounds structurally similar to 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. This inhibition could lead to increased levels of neuroprotective neurotransmitters .
4. Anti-inflammatory Properties
The anti-inflammatory potential of this compound was highlighted in studies where it showed promise in reducing inflammatory markers in vitro. The mechanism appears to involve the modulation of inflammatory pathways and cytokine production .
Case Studies
Several case studies have explored the biological implications of benzo[c]chromen derivatives:
- Study on PDE Inhibition : A comprehensive study evaluated multiple derivatives for PDE inhibition and found that modifications on the benzyloxy group significantly influenced their potency against PDE2.
- Neuroprotection in Animal Models : Animal studies have demonstrated that administration of benzo[c]chromen derivatives can reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease.
Q & A
Q. What are the standard synthetic methodologies for preparing 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?
The synthesis typically involves cyclocondensation reactions. For example, ZrCl₄-catalyzed condensation of resorcinol with ethyl 2-oxocyclohexanecarboxylate yields the core 7,8,9,10-tetrahydrobenzo[c]chromen-6-one scaffold. Subsequent benzylation at the 3-hydroxy position using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the benzyloxy group . Reaction optimization includes temperature control (85–100°C) and purification via column chromatography. Yield improvements (up to 78%) are achieved by adjusting stoichiometry and reaction time .
Q. How is structural characterization of this compound performed?
Characterization relies on:
- ¹H NMR : Distinct aromatic protons (δ 7.44 ppm for benzyloxy-substituted protons) and cyclohexane ring protons (δ 1.78–2.75 ppm) .
- X-ray crystallography : Used to confirm bicyclic lactone conformation and substituent orientation (e.g., benzyloxy group at C3) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical molecular weights (C₂₁H₂₀O₃: ~344.4 g/mol) .
Q. What are the basic fluorescence properties of this compound?
The benzo[c]chromen-6-one core exhibits intrinsic fluorescence. Substitutions at C3 (e.g., benzyloxy) modulate emission intensity. For example:
- Emission wavelength : ~450–480 nm (λex = 370 nm).
- Quantum yield : Dependent on solvent polarity; higher in aprotic solvents (e.g., DMSO) .
Fluorescence quenching or enhancement occurs in the presence of metal ions (e.g., Fe³⁺), making it a candidate for sensor applications .
Advanced Research Questions
Q. How does the benzyloxy substituent influence selective metal ion sensing?
The benzyloxy group enhances steric and electronic effects, altering metal-binding affinity. For example:
- Fe³⁺ selectivity : The lactone carbonyl and benzyloxy oxygen form a chelation site, enabling selective fluorescence quenching (ON-OFF behavior) via photoinduced electron transfer (PET) .
- Methodological validation : Competitive binding assays with EDTA or other chelators confirm specificity. Limit of detection (LOD) for Fe³⁺ is ~0.1 µM in aqueous solutions .
Q. What computational strategies are used to predict biological activity?
- Molecular docking : The compound’s 3D structure (optimized via DFT) is docked into enzyme active sites (e.g., cholinesterase or PDE2). Key interactions include π-π stacking with aromatic residues and hydrogen bonding with catalytic serines .
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How does this compound compare to other benzo[c]chromen-6-one derivatives in enzyme inhibition?
- PDE2 inhibition : The benzyloxy derivative shows moderate activity (IC₅₀ ~93 µM) compared to 3-hydroxy analogues (IC₅₀ >100 µM). Substitutions at C3 improve lipophilicity and membrane permeability .
- Cholinesterase inhibition : In vitro assays (Ellman’s method) reveal 30–40% inhibition at 10 µM, suggesting potential for neurodegenerative disease research .
Q. What are the substituent-dependent effects on fluorescence and reactivity?
- Electron-donating groups (e.g., benzyloxy) : Stabilize excited states, enhancing fluorescence intensity .
- Electron-withdrawing groups (e.g., nitro) : Reduce quantum yield due to increased non-radiative decay .
- Experimental validation : Time-resolved fluorescence spectroscopy and Stern-Volmer plots quantify quenching constants (KSV) .
Methodological Challenges and Solutions
Q. How to resolve contradictions in fluorescence response data across studies?
- Issue : Some studies report fluorescence enhancement (e.g., with Al³⁺), while others show quenching (e.g., Fe³⁺) .
- Resolution : Control experiments under standardized conditions (pH, solvent, excitation wavelength). Substituent position (C3 vs. C4) and solvent polarity significantly alter metal interaction pathways .
Q. What strategies optimize synthetic yields for scaled-up research?
Q. How to validate cellular uptake and biocompatibility for imaging applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
